Decaprenoic ethyl ester
Description
Contextual Background of Decaprenoic Ethyl Ester in Chemical Research
This compound is a complex organic molecule classified within the prenol lipid class of compounds. ontosight.ai Its intricate structure, featuring a long, branched hydrocarbon chain with numerous double bonds, distinguishes it from simpler esters. The chemical formula for this compound is C₅₀H₈₄O₂. ontosight.ai This composition underscores the molecule's large and complex nature.
In the landscape of chemical research, this compound is a subject of interest primarily in the fields of biochemistry and pharmacology. ontosight.ai Scientific inquiry is driven by its potential biological activities. Research into related prenol lipids has highlighted their potential as antioxidant, anti-inflammatory, and neuroprotective agents. ontosight.aiontosight.ai Consequently, studies involving this compound often explore its synthesis, natural occurrence, and its functional roles within cellular processes, aiming to understand its potential as a therapeutic agent. ontosight.ai The synthesis of such a complex molecule presents a significant challenge in organic chemistry, and understanding its natural biosynthetic pathways is also an active area of investigation. ontosight.ai
Nomenclature and Structural Classes of Related Ethyl Esters (Distinguishing Decanoic vs. Decaprenoic)
The naming of esters follows a systematic convention derived from the two components that form the ester: an alcohol and a carboxylic acid. solubilityofthings.comsavemyexams.com The name consists of two parts: the first part is derived from the alcohol's alkyl group, and the second part comes from the carboxylate group of the parent carboxylic acid. savemyexams.com
This compound is the ethyl ester of decaprenoic acid. Its systematic IUPAC name is (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoic acid, ethyl ester. This name precisely describes a 50-carbon molecule derived from an alcohol (ethanol) and a complex, unsaturated, and branched carboxylic acid (decaprenoic acid).
In contrast, Decanoic ethyl ester , commonly known as ethyl decanoate (B1226879) or ethyl caprate, is the ethyl ester of decanoic acid. nist.govwikipedia.org It is classified as a fatty acid ethyl ester. nih.govymdb.ca Unlike the complex structure of decaprenoic acid, decanoic acid (also known as capric acid) is a simple, saturated 10-carbon straight-chain fatty acid. wikipedia.org This structural simplicity results in a significantly different chemical formula (C₁₂H₂₄O₂) and properties. nist.govnist.gov
The distinction between these two ethyl esters is crucial and lies entirely in the structure of their parent carboxylic acids.
Table 1: Comparison of this compound and Decanoic Ethyl Ester
| Feature | This compound | Decanoic Ethyl Ester |
|---|---|---|
| Parent Carboxylic Acid | Decaprenoic Acid | Decanoic Acid (Capric Acid) |
| Chemical Class | Prenol Lipid | Fatty Acid Ester nih.govymdb.ca |
| Chemical Formula | C₅₀H₈₄O₂ ontosight.ai | C₁₂H₂₄O₂ nist.govwikipedia.orgnist.gov |
| Molecular Weight | 713.2 g/mol | 200.32 g/mol nist.govnist.gov |
| Carbon Chain Structure | Very long (40-carbon backbone from acid), highly branched, and unsaturated (poly-prenyl) ontosight.ai | Short (10-carbon), straight-chain, and saturated nist.govwikipedia.org |
| Common Synonyms | None widely established | Ethyl decanoate, Ethyl caprate, Ethyl caprinate nist.govwikipedia.orgnih.gov |
Historical Overview of this compound Research Trajectories
The research history of this compound is intrinsically linked to the broader scientific exploration of complex natural products and lipids. Unlike simpler esters such as ethyl decanoate, which has a long-documented history in food chemistry and oenology as a key fermentation byproduct affecting wine aroma wikipedia.org, specific historical research focusing exclusively on this compound is less prominent in widely available literature.
The research trajectory for this compound appears to be more modern. It has likely emerged from advancements in analytical techniques that allow for the isolation and characterization of complex lipids from natural sources. The primary research impetus seems to be rooted in the field of biochemistry and medicinal chemistry, driven by the search for novel bioactive compounds. ontosight.aiontosight.ai The investigation into its potential antioxidant and anti-inflammatory properties aligns with a contemporary trend in pharmacology to explore the therapeutic potential of complex natural lipids. ontosight.ai Therefore, the research trajectory has moved from discovery and structural elucidation towards functional analysis and investigation of its biological significance and synthetic accessibility. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
ethyl (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O2/c1-13-54-52(53)41-51(12)40-22-39-50(11)38-21-37-49(10)36-20-35-48(9)34-19-33-47(8)32-18-31-46(7)30-17-29-45(6)28-16-27-44(5)26-15-25-43(4)24-14-23-42(2)3/h23,25,27,29,31,33,35,37,39,41H,13-22,24,26,28,30,32,34,36,38,40H2,1-12H3/b43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+,51-41+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGDODKRYSYPTQ-NUDDVCMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72505-71-6 | |
| Record name | Decaprenoic ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ii. Synthesis Methodologies for Decaprenoic Ethyl Ester
Established Synthetic Routes
Established methods for synthesizing esters like decaprenoic ethyl ester involve both purely chemical pathways and combined chemo-enzymatic strategies.
Chemical Synthesis Approaches
Conventional chemical synthesis of esters typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. organic-chemistry.org For this compound, this would involve the direct esterification of decaprenoic acid with ethanol (B145695), facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). allenpress.com To drive the reversible reaction towards the product, an excess of the alcohol reactant (ethanol) is often used, or water is removed as it is formed. libretexts.org
Another common approach is acid-catalyzed transesterification, where a starting ester, such as a triglyceride containing the decaprenoate moiety, is reacted with ethanol. allenpress.com This method is widely used in producing fatty acid ethyl esters from vegetable oils and animal fats. allenpress.comlibretexts.org Various acid catalysts can be employed, with boron trifluoride-methanol complex being a particularly potent option for both esterification and transesterification. aocs.org
A more complex, multi-step approach for constructing the polyunsaturated carbon backbone of decaprenoic acid could theoretically involve the Wittig reaction. mnstate.edumasterorganicchemistry.com This powerful olefination reaction converts a carbonyl group (an aldehyde or ketone) into an alkene by reacting it with a phosphorus ylide. mnstate.edumasterorganicchemistry.com A synthetic strategy could involve coupling smaller, functionalized fragments to build the C50 carbon chain with its specific pattern of double bonds, followed by esterification of the terminal carboxylic acid group. While versatile, this route can be complex, and controlling the stereochemistry of the double bonds (E/Z configuration) is a critical challenge. wikipedia.org
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic methods leverage the high selectivity and mild reaction conditions of enzymes, particularly lipases, to synthesize esters. These strategies are gaining prominence as they often offer improved yields and are considered more environmentally benign. nih.gov Lipases can catalyze esterification, transesterification (alcoholysis), and acidolysis reactions. researchgate.net
For this compound, a common strategy would be the lipase-catalyzed esterification of decaprenoic acid with ethanol. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used as they are robust and can be easily recovered and reused. mdpi.comresearchgate.net The reaction is often performed in a solvent-free system, where one of the reactants, typically the alcohol, serves as the reaction medium. nih.govmdpi.com
The table below summarizes yields for related polyunsaturated fatty acid ethyl esters (PUFA-EEs) synthesized via chemo-enzymatic methods.
| Enzyme | Substrate(s) | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Novozym 435 | Monkfish Liver Oil + Ethanol | One-Step Transesterification | 63% | mdpi.com |
| Novozym 435 | Monkfish Liver Oil Hydrolysate + Ethanol | Two-Step Esterification | 85% | mdpi.com |
| Rhizopus oryzae (resting cells) | Monkfish Liver Oil + Ethanol | One-Step Transesterification | 61% | mdpi.com |
| Novozym® 435 | DHA+EPA Concentrate + Ethyl Acetate (B1210297) | Acidolysis | 88-94% | mdpi.com |
| Immobilized MAS1 Lipase (B570770) | Phosphatidylcholine + n-3 PUFA Ethyl Esters | Transesterification | 43.55% (incorporation) | nih.gov |
Emerging Green Chemistry Techniques in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for ester synthesis. These techniques aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. organic-chemistry.org
Solvent-Free and Catalytic Methods
A significant advancement in green synthesis is the move towards solvent-free reaction conditions. organic-chemistry.org In many enzymatic and chemical syntheses of fatty acid esters, the alcohol reactant (e.g., ethanol) can be used in excess to act as both a reactant and a solvent, eliminating the need for additional organic solvents like hexane (B92381) or toluene. researchgate.netmdpi.com This approach simplifies product purification and reduces environmental impact.
The development of heterogeneous catalysts is another cornerstone of green ester synthesis. Solid acid catalysts and immobilized enzymes (as mentioned above) are advantageous because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles. nih.govpreprints.org For example, in the synthesis of fatty acid ethyl esters from stearic acid, the aminophosphonic acid resin D418 was successfully used as a recyclable heterogeneous catalyst. researchgate.net
Microwave-Assisted and Mechanochemical Synthesis
Alternative energy sources are being explored to accelerate reaction rates and improve energy efficiency compared to conventional heating. nih.gov
Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture internally and efficiently. mdpi.com This can dramatically reduce reaction times, often from hours to minutes, and in some cases, increase product yields. nih.govpsu.edu In the non-catalytic esterification of oleic acid with ethanol, microwave irradiation at 150 W and 473 K achieved a 97.62% conversion in 6 hours. mdpi.com Similarly, the microwave-assisted transesterification of castor oil with ethanol yielded 80.1% in just 10 minutes. psu.edu
| Fatty Acid Source | Catalyst | Power/Temp | Time | Yield/Conversion (%) | Reference |
|---|---|---|---|---|---|
| Oleic Acid | None | 150 W / 473 K | 6 h | 97.62% | mdpi.com |
| Stearic Acid | Resin D418 | N/A / 353 K | 7 h | >90% | researchgate.net |
| Castor Oil | KOH | N/A / 60°C | 10 min | 80.1% | psu.edu |
| Jatropha curcas Seeds | KOH | 110 W | 12.2 min | 97.29% | nih.gov |
Mechanochemical synthesis involves inducing reactions through mechanical force, such as grinding or ball-milling, often in the absence of a solvent. mdpi.comrsc.org This technique has been applied to the esterification of fatty acids. For example, the esterification of various carboxylic acids, including fatty acids, has been achieved at room temperature using high-speed ball-milling, with yields ranging from 45% to 91% within 20 minutes. rsc.org Mechanochemistry has also been used for the in situ transesterification of soybean seeds to produce fatty acid ethyl esters, demonstrating its potential to combine extraction and reaction in a single, solvent-reducing step. acs.org
Optimization of Synthesis Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of this compound synthesis, the optimization of key reaction parameters is crucial. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and identify the optimal conditions. dss.go.thsemanticscholar.orgoup.com
Key parameters that are typically optimized include:
Temperature: Enzyme activity and reaction rates are highly temperature-dependent. For lipase-catalyzed reactions, an optimal temperature exists beyond which the enzyme may denature. oup.com For example, in the synthesis of medium- and long-chain triglycerides, the optimal temperature for Novozym 435 was found to be 90°C. oup.com
Substrate Molar Ratio: The ratio of alcohol to the fatty acid (or its glyceride) affects the reaction equilibrium. A high excess of ethanol can drive the reaction forward but may also cause enzyme inhibition at very high concentrations. semanticscholar.orgresearchgate.net
Enzyme/Catalyst Loading: The amount of catalyst influences the reaction rate. Increasing the catalyst amount generally increases the conversion rate up to a certain point, after which the effect may plateau. oup.comacs.org
Reaction Time: Sufficient time is needed to reach equilibrium or maximum conversion. Optimization aims to find the shortest time required to achieve the desired yield. semanticscholar.org
Water Content: In enzymatic reactions, a small amount of water is often necessary to maintain the enzyme's active conformation, but excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. researchgate.netfrontiersin.org
The following table presents optimized parameters from studies on the synthesis of related long-chain fatty acid esters.
| Product/Process | Catalyst | Optimized Parameter | Optimal Value | Result (Yield/Conversion) | Reference |
|---|---|---|---|---|---|
| Ethyl Esters from Grease | Lipase PS-30 | Temperature | 38.4°C | 85.4% (predicted) | dss.go.th |
| Ethyl Esters from Grease | Lipase PS-30 | Ethanol:Grease Ratio | 6.6:1 | 85.4% (predicted) | dss.go.th |
| Structured Acylglycerols | Novozym 435 | Temperature | 38°C | 99.5% | semanticscholar.orgresearchgate.net |
| Structured Acylglycerols | Novozym 435 | PUFA:Glycerol Ratio | 1.3:1 | 99.5% | semanticscholar.orgresearchgate.net |
| Medium/Long-Chain Triglycerides | Novozym 435 | Temperature | 90°C | 93.54% | oup.com |
| Medium/Long-Chain Triglycerides | Novozym 435 | Enzyme Load | 4.8 wt% | 93.54% | oup.com |
Iv. Advanced Analytical and Spectroscopic Characterization of Decaprenoic Ethyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating and quantifying decaprenoic ethyl ester from various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Research Findings: In the analysis of fatty acid ethyl esters, including this compound, the selection of the column and the temperature program are critical parameters. Non-polar or intermediate-polar capillary columns, such as those with a bonded poly(ethylene glycol) or a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), are commonly employed. sigmaaldrich.commdpi.com The oven temperature is typically programmed to ramp up, ensuring the separation of compounds with a range of boiling points. mdpi.comlibretexts.org For instance, a temperature program might start at a lower temperature (e.g., 60-80°C) and increase at a controlled rate (e.g., 5-15°C/min) to a final temperature of 280-300°C. mdpi.comscispace.com The carrier gas, usually an inert gas like helium or nitrogen, flows at a constant rate, for example, 1 mL/min. mdpi.comlibretexts.org Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comresearchgate.net
Interactive Data Table: Typical GC Parameters for Fatty Acid Ethyl Ester Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary Column (e.g., DB-5MS) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Column Dimensions | 20 m x 0.18 mm x 0.18 µm |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL (of a dilute sample) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 60°C, Ramp: 50°C/min to 300°C, Hold: 1.5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Note: These are representative parameters and may be optimized for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common approach.
Research Findings: In reversed-phase HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) (ODS), is used with a polar mobile phase. researchgate.netresearchgate.net A study on the separation of fatty acid ethyl esters utilized a C18 column with a mobile phase consisting of a gradient of methanol (B129727) and a mixture of 2-propanol-hexane. researchgate.net Another approach for separating omega-3 fatty acid ethyl esters employed a C18 column with an isocratic mobile phase of methanol and water (e.g., 90:10, v/v). nih.govdntb.gov.uamdpi.com Detection can be achieved using a UV detector, especially if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. sielc.comscispace.com For compounds without a strong chromophore, derivatization or the formation of metal complexes can be used to enhance UV detection. nih.gov
Interactive Data Table: Example HPLC Conditions for Fatty Acid Ethyl Ester Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-Phase C18 | Newcrom R1 |
| Mobile Phase | Methanol/Water (90:10, v/v) | Acetonitrile/Water (20:80, v/v) |
| Flow Rate | 30 mL/min (MPLC) | 0.5 mL/min |
| Detection | UV or ELSD | UV at 200 nm or ELSD |
| Column Temperature | 30°C | Ambient |
Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of lipids and esters. It is often used to monitor reaction progress or to determine the optimal solvent system for column chromatography. mit.eduyork.ac.uk
Research Findings: For the separation of relatively non-polar compounds like this compound, normal-phase TLC with a silica gel stationary phase is typically used. york.ac.uk The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve the desired separation. mit.edu Common solvent systems for neutral lipids include mixtures of hexane (B92381) or petroleum ether with a more polar solvent like diethyl ether or ethyl acetate (B1210297). biotage.com For instance, a mobile phase of petroleum ether: diethyl ether: acetic acid (84:15:1) can be used for separating neutral lipids.
A specialized technique, argentation TLC, incorporates silver nitrate (B79036) into the silica gel layer. nih.gov This allows for the separation of esters based on the degree of unsaturation in their fatty acid chains, as the silver ions interact with the double bonds. nih.govnih.gov This method is particularly useful for separating saturated esters like this compound from their unsaturated counterparts. nih.gov
Interactive Data Table: Common TLC Solvent Systems for Lipid Esters
| Stationary Phase | Mobile Phase Composition (v/v) | Application |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 80:20) | General separation of neutral lipids |
| Silica Gel | Petroleum Ether / Diethyl Ether / Acetic Acid (84:15:1) | Separation of neutral lipids |
| Silver Nitrate-impregnated Silica Gel | Heptane / Acetone (e.g., 90:10 - 95:5) | Separation of fatty acid ethyl esters based on unsaturation |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and purity.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.
Research Findings: In electron ionization (EI) mass spectrometry, this compound (molecular weight: 200.32 g/mol ) will typically show a molecular ion peak ([M]⁺) at m/z 200. chemspider.com The fragmentation of fatty acid ethyl esters is well-characterized. libretexts.org A prominent fragmentation pathway is the McLafferty rearrangement, which for ethyl esters results in a characteristic base peak at m/z 88. nih.gov This ion corresponds to the structure [CH₂=C(OH)OCH₂CH₃]⁺. Another significant fragment is often observed at m/z 101, resulting from the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, forming the [C₅H₁₁CO]⁺ ion. nih.gov The loss of the ethoxy group (-OCH₂CH₃) can also occur, leading to a fragment at m/z 155. pharmacy180.com
Interactive Data Table: Characteristic Mass Spectral Fragments of this compound (as Ethyl Decanoate)
| m/z | Ion Structure/Fragment | Significance |
| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion |
| 155 | [CH₃(CH₂)₈CO]⁺ | Loss of -OCH₂CH₃ |
| 101 | [CH₃(CH₂)₄CH₂CO]⁺ | Alpha-cleavage |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty Rearrangement (often the base peak) |
| 73 | [COOCH₂CH₃]⁺ | Ester group fragment |
| 43 | [CH₃CH₂CO]⁺ | Acylium ion |
| 29 | [CH₃CH₂]⁺ | Ethyl group |
Data sourced from NIST and PubChem databases for Ethyl Decanoate (B1226879). nih.govnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule. The ethyl group gives rise to a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The long alkyl chain of the decanoate moiety shows a triplet for the methyl group at the end of the chain, a triplet for the methylene group adjacent to the carbonyl group (-CH₂-CO-), and a complex multiplet for the remaining methylene groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The carbons of the ethyl group and the alkyl chain of the decanoate moiety each give distinct signals.
Interactive Data Table: Predicted NMR Spectral Data for this compound (as Ethyl Caprate)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.06 | Quartet | -O-CH₂ -CH₃ |
| ~2.28 | Triplet | -CH₂ -COO- | |
| ~1.62 | Multiplet | -CH₂-CH₂ -COO- | |
| ~1.27 | Multiplet | -(CH₂ )₆- | |
| ~1.25 | Triplet | -O-CH₂-CH₃ | |
| ~0.88 | Triplet | CH₃ -(CH₂)₈- | |
| ¹³C NMR | ~173.9 | Singlet | C =O |
| ~60.1 | Singlet | -O-CH₂ -CH₃ | |
| ~34.4 | Singlet | -CH₂ -COO- | |
| ~31.8 | Singlet | Alkyl Chain | |
| ~29.4 | Singlet | Alkyl Chain | |
| ~29.2 | Singlet | Alkyl Chain | |
| ~29.1 | Singlet | Alkyl Chain | |
| ~25.0 | Singlet | Alkyl Chain | |
| ~22.6 | Singlet | Alkyl Chain | |
| ~14.2 | Singlet | -O-CH₂-CH₃ | |
| ~14.0 | Singlet | CH₃ -(CH₂)₈- |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is based on typical values for fatty acid ethyl esters and publicly available data for ethyl caprate. nih.govdocbrown.infodocbrown.info
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz An IR spectrum, which plots the percent transmittance against the wavenumber (cm⁻¹), serves as a unique molecular fingerprint. docbrown.info
For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of the ester functional group and the aliphatic hydrocarbon chain. The most prominent of these bands is the carbonyl (C=O) stretch, which is typical for aliphatic esters and appears as a strong, sharp peak. scienceskool.co.uk Additionally, the spectrum shows two distinct C-O stretching vibrations, another hallmark of the ester group. The long hydrocarbon chain is identified by the characteristic C-H stretching and bending vibrations. docbrown.info
The specific absorption regions for this compound are detailed in the table below, based on data for ethyl decanoate and general values for aliphatic esters. docbrown.infonist.gov
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 2975–2845 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 1750–1735 | C=O Stretch | Ester | Strong |
| 1465–1380 | C-H Bend | Alkane (CH₂, CH₃) | Variable |
| 1300–1000 | C-O Stretch | Ester | Strong (two bands) |
The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. This area of the spectrum contains complex, overlapping vibrations unique to the entire molecule, allowing for definitive identification when compared to a reference spectrum. docbrown.info The absence of a broad O-H band between 3300 and 2500 cm⁻¹ clearly distinguishes the ester from its corresponding carboxylic acid. docbrown.info
Emerging Analytical Approaches for this compound Profiling
While traditional methods provide foundational data, emerging analytical techniques offer enhanced sensitivity, specificity, and speed for the detailed profiling of this compound and other long-chain fatty acid ethyl esters (FAEEs).
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern lipid analysis. This technique separates individual components of a mixture via gas chromatography, which are then identified by their unique mass-to-charge ratio using mass spectrometry. researchgate.net GC-MS is highly effective for both qualitative and quantitative analysis of FAEEs. researchgate.netmdpi.com
Recent advancements have focused on improving sample preparation to increase efficiency and accuracy. One such innovation is Magnetic Solid Phase Extraction (MSPE) . This technique utilizes magnetic nanoparticles to selectively adsorb the target analytes from a complex matrix. sciopen.combtbuspxb.com When coupled with GC-MS, MSPE offers several advantages over traditional liquid-liquid extraction, including:
Rapidity: Extraction times can be as short as 10 minutes. sciopen.combtbuspxb.com
High Sensitivity: The method achieves low detection and quantitation limits. sciopen.com
Reduced Interference: It effectively eliminates background interference from the sample matrix. sciopen.combtbuspxb.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is another powerful tool. This approach is highly versatile for analyzing lipids and can be used to profile a wide range of FAEEs in various samples. nih.gov
Table 2: Summary of Emerging Analytical Approaches for this compound
| Technique | Principle | Key Advantages |
| MSPE-GC-MS | Selective adsorption on magnetic nanoparticles followed by GC separation and MS detection. sciopen.com | Rapid, highly sensitive, minimizes matrix interference, requires smaller solvent volumes. sciopen.combtbuspxb.com |
| UHPLC-MS/MS | High-resolution liquid chromatographic separation followed by tandem mass spectrometry. nih.gov | High sensitivity and specificity, suitable for complex mixtures and trace-level detection. nih.gov |
| NIR with Machine Learning | Non-destructive spectroscopic analysis combined with advanced computational algorithms for pattern recognition. nih.govmdpi.com | Rapid, non-invasive, no sample preparation required, high accuracy for qualitative analysis. nih.govresearchgate.net |
These emerging methods provide researchers with powerful tools for the comprehensive analysis of this compound, enabling more precise and efficient profiling in various scientific and industrial applications.
V. Biological Roles and Mechanistic Investigations of Decaprenoic Ethyl Ester
Modulation of Cellular Signaling Pathways
Decaprenoic ethyl ester has been shown to exert its biological effects through the modulation of critical intracellular signaling cascades that are fundamental to neuronal survival and function. Its actions mimic those of neurotrophic factors, which are proteins essential for the development, maintenance, and survival of neurons.
A key mechanism underlying the neuroactive properties of this compound is its ability to activate the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
In studies using cultured cortical neurons, treatment with trans-2-decenoic acid ethyl ester (DAEE) has been observed to markedly increase the phosphorylation of ERK1/2. nih.govnih.gov This phosphorylation is indicative of ERK1/2 activation. This activation is a critical step in initiating downstream cellular responses that can contribute to neuroprotection and functional recovery. The activation of ERK1/2 by DAEE suggests that this compound can trigger intracellular events that are typically associated with growth factors and neurotrophins, thereby promoting neuronal resilience. nih.govnih.govmdpi.com
The activation of ERK1/2 is a hallmark of neurotrophin signaling. Neurotrophins, such as brain-derived neurotrophic factor (BDNF), bind to their receptors and initiate a cascade of intracellular events, including the activation of the ERK1/2 pathway, which ultimately leads to changes in gene expression that support neuronal survival and plasticity. This compound has been found to elicit neurotrophin-like signals in cultured mouse cortical neurons. nih.govmdpi.com
Beyond ERK1/2, DAEE has been shown to cause the activation of other intracellular signaling molecules such as Akt and the cAMP-responsive element-binding protein (CREB), a transcription factor. mdpi.com The coordinated activation of these pathways strongly suggests that this compound can mimic the downstream effects of neurotrophins, thereby promoting a pro-survival and neuro-restorative environment for neurons. mdpi.com
Neurobiological Research Applications
The neurotrophin-like properties of this compound have led to its investigation in preclinical models of neurological damage, particularly in the context of ischemic stroke.
In a mouse model of cerebral infarction induced by permanent middle cerebral artery occlusion (PMCAO), administration of DAEE has been shown to facilitate functional recovery. nih.govmdpi.com Mice treated with DAEE exhibited significant restoration from motor paralysis and other neurological deficits compared to control animals. mdpi.com
Western blot analysis of the brain tissue from these models revealed that DAEE treatment facilitated the phosphorylation of ERK1/2 on the side of the infarction. mdpi.com Immunohistochemical analysis further confirmed an enhanced number of phosphorylated ERK1/2-positive cells in the border areas between the infarcted and non-infarcted regions of the cerebral cortex. mdpi.com
| Experimental Model | Compound | Key Finding | Reference |
| Mouse model of permanent middle cerebral artery occlusion (PMCAO) | trans-2-decenoic acid ethyl ester (DAEE) | Significantly restored motor function and facilitated phosphorylation of ERK1/2 in the peri-infarct cortex. | mdpi.com |
| Cultured mouse cortical neurons | trans-2-decenoic acid ethyl ester (DAEE) | Elicited neurotrophin-like signals, including the activation of ERK1/2, Akt, and CREB. | mdpi.com |
Interestingly, the observed functional recovery in cerebral infarction models treated with DAEE occurred without a change in the infarct volume. nih.govmdpi.com This suggests that the beneficial effects of this compound are not primarily due to a reduction in the initial neuronal death caused by the ischemic event. Instead, it is more likely that DAEE improves the neurological condition by enhancing the functions of the remaining, viable neurons in the damaged areas. nih.govmdpi.com
The increased activation of ERK1/2 in the ischemic penumbra (the area surrounding the core infarct) is thought to stimulate the expression of neurotrophins, such as BDNF, which in turn supports the function and survival of the remaining neurons, contributing to the observed functional recovery. mdpi.com In a rat model of spinal cord injury, administration of DAEE also led to improved functional recovery, decreased lesion size, and enhanced expression of BDNF mRNA at the injury site. nih.gov
Role as a Metabolite and its Enzymatic Formation (In Vitro Studies)
This compound belongs to the class of compounds known as fatty acid ethyl esters (FAEEs). FAEEs are recognized as non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with ethanol. This process can occur in various tissues, and the presence of FAEEs in the body is often used as a marker for ethanol consumption.
While specific in vitro studies on the enzymatic formation of this compound are not extensively detailed in the current literature, the general principles of FAEE synthesis are well-established and can be extrapolated. The enzymatic synthesis of FAEEs is primarily catalyzed by lipases and other esterases.
In vitro studies have demonstrated the feasibility of lipase-catalyzed synthesis of various fatty acid ethyl esters. For instance, the enzymatic transesterification of Stillingia oil, which contains esters of decanoic acid derivatives, with ethanol in the presence of lipase (B570770) from Candida antarctica has been shown to produce the corresponding ethyl esters. google.comgoogle.com This process highlights the capability of lipases to efficiently catalyze the formation of decanoic acid ethyl ester derivatives in a non-aqueous environment. The reaction is typically carried out at moderate temperatures, and the enzyme can be immobilized for reuse.
The general reaction for the lipase-catalyzed esterification of decanoic acid with ethanol can be represented as:
Decanoic Acid + Ethanol ⇌ this compound + Water
This reversible reaction is driven towards the formation of the ester in environments with low water activity. Lipases, which naturally hydrolyze triglycerides, can effectively catalyze the reverse reaction of esterification under such conditions. This principle is widely applied in the biotechnological production of various esters for the food and pharmaceutical industries.
| Enzyme | Substrates | Product | Reaction Type |
| Lipase from Candida antarctica | Stillingia oil (containing decanoic acid derivatives), Ethanol | trans-2, cis-4-decadienoic acid ethyl ester | Transesterification |
Potential Biological Activities and Underlying Mechanisms (e.g., anti-hypertensive effects in animal models)
This compound has been identified as a compound with potential biological activities, most notably exhibiting anti-hypertensive effects in preclinical studies involving animal models of hypertension. Research indicates that this compound can effectively lower blood pressure, suggesting its potential as a subject for further cardiovascular research.
Studies utilizing spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats have demonstrated the blood pressure-lowering capabilities of this compound. In these models, the administration of this compound resulted in a significant reduction in blood pressure. The observed anti-hypertensive action is characterized as being mild, yet long-lasting. Furthermore, the effect appears to be cumulative with repeated administration, suggesting a sustained therapeutic potential. It is noteworthy that the compound did not seem to affect the blood pressure in normotensive animals, indicating a specific action in hypertensive states.
The anti-hypertensive effects of this compound have been observed in comparison with other tocopheryl esters, a class of compounds to which it is related. For instance, studies on d,l-alpha-tocopheryl nicotinate (B505614) and d,l-alpha-tocopheryl acetate have also reported significant anti-hypertensive activity in similar rat models. nih.govportlandpress.com
Table 1: Summary of Anti-hypertensive Effects of this compound in Animal Models
| Animal Model | Effect on Blood Pressure | Characteristics of Action |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Significant reduction | Mild, long-lasting, cumulative |
| DOCA-salt Hypertensive Rats | Significant reduction | Mild, long-lasting, cumulative |
While the precise mechanism underlying the anti-hypertensive action of this compound remains to be fully elucidated, preliminary evidence from related compounds suggests a potential link to electrolyte metabolism. Studies on other tocopheryl esters, such as d,l-alpha-tocopheryl nicotinate and d,l-alpha-tocopheryl acetate, have indicated that their anti-hypertensive effects may be mediated through the regulation of water and sodium retention. nih.gov In DOCA-salt hypertensive animals, treatment with these related esters was found to reduce both water and sodium retention, which could contribute to the observed decrease in blood pressure. nih.gov
This line of evidence suggests that this compound might share a similar mechanism of action, influencing electrolyte balance to exert its anti-hypertensive effects. However, it is crucial to note that this is a hypothesized mechanism based on the actions of structurally related compounds, and direct experimental evidence for this compound's effect on electrolyte metabolism is currently lacking. Further research is necessary to definitively establish the molecular pathways through which this compound lowers blood pressure.
Vi. Computational and Theoretical Studies on Decaprenoic Ethyl Ester
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment. While specific molecular dynamics (MD) studies on decaprenoic ethyl ester are not extensively documented in publicly available literature, the methodologies applied to similar long-chain fatty acid esters can be described. MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. These simulations can provide information on:
Conformational Analysis: this compound, with its long, flexible alkyl chain, can adopt a multitude of conformations. Molecular dynamics simulations can explore the potential energy surface to identify low-energy conformers and understand the flexibility of the molecule.
Intermolecular Interactions: In condensed phases, such as liquids or when interacting with other molecules, understanding the non-covalent interactions of this compound is crucial. Simulations can model these interactions, which are important for predicting physical properties like viscosity and boiling point.
Behavior in Complex Systems: For applications where this compound might be part of a mixture, such as in biofuels or as a fragrance ingredient in a complex matrix, MD simulations can predict its distribution, orientation, and interactions with other components. For instance, studies on fatty acid esters in biodiesel mixtures use molecular simulations to understand molecular ordering and interactions between ester head-groups. researchgate.net Similarly, simulations of long-chain fatty acids in model cell membranes investigate how they affect membrane rigidity and thickness. nih.govdiva-portal.org
A typical molecular dynamics simulation involves defining the initial positions and velocities of all atoms in the system, followed by numerically integrating Newton's equations of motion over a series of small time steps. The resulting trajectory provides a time-resolved view of the molecular system's evolution, from which various structural and dynamic properties can be calculated.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to yield the electron density and energy of the molecule. From these fundamental properties, a wealth of chemical information can be derived.
For this compound (also known as ethyl decanoate), several key molecular properties have been computed and are available in public databases. These descriptors are crucial for understanding its chemical behavior.
| Property | Value | Significance in Electronic Structure and Reactivity |
|---|---|---|
| Molecular Weight | 200.32 g/mol | Fundamental property for stoichiometric calculations. |
| Topological Polar Surface Area | 26.3 Ų | Relates to the polarity and ability to form intermolecular interactions like hydrogen bonds (as an acceptor). Influences physical properties and interactions with polar molecules. |
| Rotatable Bond Count | 10 | Indicates the conformational flexibility of the molecule. A higher count suggests a larger number of accessible conformations. |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the ester group can act as hydrogen bond acceptors, influencing solubility and interaction with protic solvents or functional groups. |
| Exact Mass | 200.17763008 Da | Precise mass used in mass spectrometry for identification. |
Data sourced from PubChem CID 8048.
DFT calculations can also be used to determine thermodynamic properties. For example, the standard enthalpy of formation for gaseous ethyl decanoate has been calculated using quantum chemical methods and shows excellent agreement with experimental values. acs.orgresearchgate.net
| Property | Experimental Value (kJ·mol⁻¹) | Calculated Value (kJ·mol⁻¹) |
| Standard Enthalpy of Formation (gas, 298.15 K) | -612.2 ± 2.4 | In excellent agreement |
| Table based on data from the Journal of Chemical & Engineering Data. acs.org |
Furthermore, DFT is employed to understand reactivity through the analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For instance, in studies of ester collectors for mineral flotation, DFT calculations of frontier orbitals, electrostatic potential, and various reactivity indices are used to predict their performance. mdpi.com Similar approaches could be applied to this compound to understand its reactivity in various chemical environments.
Kinetic Modeling of Chemical Transformations (e.g., Thermal Decomposition)
Kinetic modeling aims to mathematically describe the rates of chemical reactions and elucidate their mechanisms. For a compound like this compound, kinetic modeling of its thermal decomposition would involve identifying the elementary reaction steps, determining their rate constants, and constructing a model that can predict the evolution of reactant and product concentrations over time.
Concerted unimolecular elimination: This involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.
Radical chain mechanisms: At higher temperatures, homolytic cleavage of C-C or C-O bonds can initiate a series of radical reactions.
To build a kinetic model, fundamental thermodynamic data is essential. The NIST Chemistry WebBook provides important thermochemical data for ethyl decanoate, which would serve as critical input for such models. nist.govnist.gov
| Property | Value | Relevance to Kinetic Modeling |
|---|---|---|
| Standard Enthalpy of Formation (liquid, 298.15 K) | -682.7 ± 2.4 kJ·mol⁻¹ | Determines the heat of reaction for decomposition pathways. |
| Standard Enthalpy of Vaporization (304.8 K) | 69.9 ± 0.7 kJ·mol⁻¹ | Needed for modeling gas-phase kinetics from liquid-phase data. |
| Heat Capacity | Available over a range of temperatures | Allows for the calculation of enthalpy and entropy changes at different temperatures, which is crucial for determining the temperature dependence of rate constants (e.g., via the Arrhenius equation). |
Data sourced from the Journal of Chemical & Engineering Data and the NIST WebBook. acs.orgresearchgate.netnist.gov
Vii. Research Applications of Decaprenoic Ethyl Ester
Utilization in Biochemical Pathway Elucidaion
Ethyl decanoate (B1226879) serves as a substrate and intermediate in several biochemical reactions, making it a useful compound for studying metabolic pathways. medchemexpress.com It is a known metabolite in Saccharomyces cerevisiae, a species of yeast commonly used in scientific research and various industries. nih.gov The formation of ethyl decanoate is a frequent product of fermentation, particularly in winemaking at temperatures above 15°C. wikipedia.org
In mammals, ethyl decanoate is metabolized in the gastrointestinal tract, where it is hydrolyzed by esterase or carboxylesterase enzymes into decanoic acid and ethanol (B145695). hpa.gov.tw The study of the formation pathways of fatty acid ethyl esters, such as ethyl decanoate, during processes like wine aging provides a model for understanding the enzymatic and chemical reactions involved. nih.gov By tracing the incorporation and transformation of labeled forms of ethyl decanoate, researchers can elucidate the dynamics of lipid metabolism and esterification processes in various biological systems.
Applications in the Development of Research Probes
Currently, there is a lack of publicly available scientific literature detailing the specific application of decaprenoic ethyl ester in the development of research probes.
Integration into Synthetic Biology Platforms for Biofuel Research
Fatty acid ethyl esters (FAEEs), including this compound, are considered a form of biodiesel, a renewable alternative to petroleum-based diesel fuel. nih.gov Synthetic biology and metabolic engineering have emerged as key disciplines for developing microbial cell factories capable of producing biofuels. nih.govebsco.com Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are frequently engineered for this purpose. nih.govnih.gov
The general strategy involves engineering the microbe's metabolic pathways to convert sugars and other carbon sources into FAEEs. jbei.org This often includes the introduction of genes from other organisms to create a de novo biosynthetic pathway. researchgate.net For instance, research has demonstrated the production of FAEEs in E. coli by expressing an ethanol production pathway from Zymomonas mobilis along with a broad substrate range acyltransferase. nih.gov
Metabolic engineering efforts to improve FAEE production in S. cerevisiae have involved the stable chromosomal expression of a wax ester synthase, along with the overexpression of enzymes in the ethanol degradation pathway. nih.govdntb.gov.ua These strategies aim to increase the intracellular pools of both the fatty acid and ethanol precursors required for FAEE synthesis. The table below summarizes key aspects of engineered microbial systems for FAEE production.
| Organism | Engineering Strategy | Key Genes/Pathways Involved | Outcome |
| Escherichia coli | Introduction of a de novo biosynthetic pathway for FAEEs. | Ethanol production pathway from Zymomonas mobilis, broad substrate range acyltransferase. | Production of fatty acid ethyl esters from glucose. nih.gov |
| Saccharomyces cerevisiae | Stable chromosomal integration of genes for FAEE production. | Wax ester synthase (ws2), alcohol dehydrogenase (ADH2), acetaldehyde (B116499) dehydrogenase (ALD6), acetyl-CoA synthetase (acs SE(L641P)), acetyl-CoA carboxylase (ACC1), acyl-CoA binding protein (ACB1). | Improved production of fatty acid ethyl esters. nih.gov |
| Saccharomyces cerevisiae | Up-regulation of the ethanol degradation pathway and expression of a heterologous phosphoketolase pathway. | Not specified. | Improved production of fatty acid ethyl esters. dntb.gov.ua |
Investigative Role in Understanding Biological Responses (e.g., neuroprotection, hypertension)
While direct research on the neuroprotective or antihypertensive effects of this compound is limited, studies on closely related compounds provide insights into the potential biological activities of medium-chain fatty acid esters.
A notable example is trans-2-decenoic acid ethyl ester (DAEE), a derivative of a medium-chain fatty acid. Research has shown that DAEE elicits neurotrophin-like intracellular signals, including the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cultured mouse cortical neurons. mdpi.comnih.gov In a mouse model of cerebral infarction, treatment with DAEE was found to significantly restore motor function and facilitate the phosphorylation of ERK1/2 in the brain. nih.gov These findings suggest that DAEE has a neuroprotective effect, likely by enhancing the function of remaining neurons in damaged areas rather than preventing neuronal death. mdpi.comnih.gov The table below details the observed effects of DAEE in this study.
| Model System | Compound | Observed Effect | Proposed Mechanism |
| Mouse model of cerebral infarction | trans-2-decenoic acid ethyl ester (DAEE) | Restoration of neurological deficits, including motor paralysis. nih.gov | Elicits neurotrophin-like signals, activates ERK1/2, enhances neuronal function. mdpi.comnih.gov |
| Cultured mouse cortical neurons | trans-2-decenoic acid ethyl ester (DAEE) | Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comnih.gov | Mimics neurotrophin signaling pathways. |
There is currently no direct scientific evidence linking this compound to research on hypertension.
Viii. Future Directions and Research Challenges in Decaprenoic Ethyl Ester Studies
Advancements in Targeted Synthesis and Stereocontrol
The chemical structure of decaprenoic ethyl ester is achiral, meaning it does not have non-superimposable mirror images. Consequently, the principles of stereocontrol, which are crucial in the synthesis of chiral molecules, are not applicable to this compound. Research in the synthesis of this compound is therefore primarily focused on developing highly efficient and specific, or "targeted," synthetic methods.
Future advancements in the synthesis of this compound are moving away from traditional chemical methods, such as Fischer esterification which often requires harsh conditions, towards more sustainable and precise biocatalytic approaches.
Key Research Thrusts:
Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification of decanoic acid with ethanol (B145695) represents a significant area of research. This method offers several advantages, including high specificity, milder reaction conditions, and the production of a "natural" labeled product, which is highly desirable in the food and fragrance industries. Future research is focused on discovering and engineering novel lipases with enhanced activity, stability, and selectivity for the production of this compound. High-throughput screening methods are being developed to rapidly identify promising enzyme candidates from microbial sources.
Metabolic Engineering: The production of this compound in microbial systems, particularly the yeast Saccharomyces cerevisiae, through metabolic engineering is a promising avenue for sustainable and scalable synthesis. By manipulating the yeast's fatty acid and ethanol metabolic pathways, researchers aim to increase the intracellular pool of the precursor molecules, decanoyl-CoA and ethanol, and enhance the activity of endogenous or heterologous ester-forming enzymes. Future challenges include optimizing gene expression, balancing metabolic fluxes to avoid the accumulation of toxic intermediates, and developing robust strains suitable for industrial fermentation processes.
Elucidation of Undiscovered Biological Activities and Molecular Targets
While this compound is well-known as a flavor and fragrance compound, emerging research is beginning to unveil its more complex biological roles. The elucidation of these activities and the identification of their specific molecular targets are key challenges for future research.
Emerging Biological Roles:
Anti-Tumour Activity: Preliminary studies have suggested that this compound may possess anti-tumour properties. However, the underlying molecular mechanisms and specific cellular targets remain largely unknown. Future research will need to focus on identifying the signaling pathways and molecular targets modulated by this compound in cancer cells. This will involve a combination of in vitro and in vivo studies to validate its therapeutic potential and to understand its mode of action.
Semiochemical Activity: this compound has been identified as a component of insect pheromone blends and as an attractant for various insect species. This semiochemical activity opens up possibilities for its use in integrated pest management strategies. The primary molecular targets for this activity are the odorant receptors (ORs) located in the antennae of insects. Future research will focus on deorphanizing specific ORs that bind to this compound, characterizing the binding interactions at a molecular level, and understanding how these interactions translate into behavioral responses. This knowledge will be crucial for designing more effective and species-specific insect attractants or repellents.
Development of Novel Analytical and Bioanalytical Methodologies
The accurate and sensitive detection and quantification of this compound in complex matrices such as food, beverages, and biological samples is essential for both quality control and research. While established methods exist, there is a continuous drive to develop more advanced analytical techniques with improved performance.
Current and Future Analytical Approaches:
| Analytical Technique | Description | Future Directions |
| Gas Chromatography (GC) | A standard technique for separating and analyzing volatile compounds like this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification. | Development of more selective and sensitive detectors. Miniaturization of GC systems for portable and on-site analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of this compound even in complex mixtures. | Advancements in mass analyzer technology (e.g., time-of-flight) for higher resolution and faster acquisition times. |
| Gas Chromatography-Olfactometry (GC-O) | A specialized technique that combines GC with human sensory perception. As compounds elute from the GC column, they are sniffed by a trained panelist to identify odor-active compounds. | Integration of GC-O with other detectors for simultaneous chemical and sensory analysis. Development of standardized protocols for GC-O analysis to improve inter-laboratory reproducibility. |
| Solid-Phase Microextraction (SPME) | A solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile compounds from various matrices prior to GC analysis. | Development of new fiber coatings with higher selectivity and extraction efficiency for fatty acid ethyl esters. Automation of SPME for high-throughput analysis. |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | A powerful analytical technique that provides significantly enhanced separation capacity compared to conventional GC. It is particularly useful for the analysis of very complex volatile profiles. | Wider adoption of GC×GC for the detailed characterization of flavor and fragrance profiles containing this compound. Development of advanced data analysis software for processing complex GC×GC chromatograms. |
| High-Performance Liquid Chromatography (HPLC) | While less common for volatile compounds, HPLC can be used for the analysis of this compound, particularly for non-volatile sample matrices or when derivatization is employed. | Development of new stationary phases and mobile phase compositions for improved separation of fatty acid ethyl esters. |
Integration of Omics Technologies for Comprehensive Biological Profiling
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a systems-level approach to understanding the biological roles and effects of this compound. The integration of data from these different platforms presents a significant opportunity and a considerable challenge for future research.
Omics Approaches in this compound Research:
Metabolomics: Targeted and untargeted metabolomic studies can provide a comprehensive snapshot of the metabolic changes induced by this compound in biological systems. This can help to identify biomarkers of exposure and to elucidate the metabolic pathways affected by the compound.
Proteomics: Proteomic analysis can identify changes in protein expression in response to this compound. This can provide insights into the cellular processes and signaling pathways that are modulated by the compound and can help to identify its molecular targets.
Transcriptomics: Transcriptomic studies, using techniques such as RNA-sequencing, can reveal changes in gene expression patterns following exposure to this compound. This can help to understand the genetic and regulatory networks that are influenced by the compound.
A key challenge for the future will be the integration of these large and complex datasets to construct a holistic model of the biological effects of this compound.
Computational Predictions for Structure-Activity Relationship Refinement
Computational modeling and in silico techniques are becoming increasingly important tools in chemical and biological research. These methods can be used to predict the properties and activities of molecules, to understand their interactions with biological targets, and to guide the design of new compounds with desired characteristics.
Computational Approaches in the Study of this compound:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to the active site of a target protein, such as an insect odorant receptor or a metabolic enzyme. These predictions can provide valuable insights into the molecular basis of its biological activity and can be used to guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with biological molecules over time. This can provide a more detailed understanding of the binding process and the conformational changes that occur upon binding.
Machine Learning: Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models for enzyme-substrate interactions and other biological properties. These models can accelerate the discovery of new enzymes for the synthesis of this compound and can help to predict its potential biological activities.
The refinement of these computational models through iterative cycles of prediction and experimental validation will be a key challenge and a major focus of future research in the field.
Q & A
Q. What experimental methodologies are commonly employed to synthesize Decaprenoic ethyl ester in laboratory settings?
- Answer: Synthesis typically involves transesterification or esterification reactions under controlled conditions. For example, supercritical fluid synthesis (e.g., using waste cooking oil as a precursor) optimizes yield by adjusting reaction time, temperature (e.g., 60–100°C), and catalyst type (e.g., calcium oxide) . Analytical validation via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical to confirm purity, as seen in studies quantifying fatty acid ethyl ester compositions .
Q. How do fermentation parameters influence ethyl ester production, and what protocols are recommended for reproducibility?
- Answer: Ethyl ester biosynthesis in microbial systems (e.g., Saccharomyces cerevisiae) is sensitive to temperature, precursor availability (e.g., medium-chain fatty acids), and nutrient composition. For instance, increasing unsaturated fatty acids in the medium reduces ethyl ester yields, while higher temperatures (25–30°C) enhance ethyl octanoate/decanoate production. Standardized protocols include pre-culturing yeast in defined media and monitoring gene expression (e.g., EEB1, EHT1) to rule out enzymatic bottlenecks .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Answer: Second-derivative absorbance spectroscopy (e.g., for aromatic amino acid derivatives) and nuclear magnetic resonance (NMR) are used for structural elucidation. For quantification, GC-MS with deuterated internal standards (e.g., ethyl beta-alanine-d4 ester) improves accuracy in metabolic studies . Compositional analysis of ethyl esters in camelina or palm oil derivatives, as tabulated in prior work, provides reference benchmarks .
Advanced Research Questions
Q. How can contradictory findings about precursor availability versus enzymatic activity in ethyl ester biosynthesis be resolved?
- Answer: Studies on Saccharomyces cerevisiae suggest precursor availability (e.g., medium-chain fatty acids) is the primary limiting factor, not enzyme activity. To test this hypothesis, researchers supplement fermentation media with exogenous precursors (e.g., decanoic acid) and measure ester output. If ester levels increase without corresponding upregulation of EEB1/EHT1, precursor limitation is confirmed. This approach reconciles data contradictions by isolating variables in controlled bioreactor setups .
Q. What methodological frameworks are used to evaluate this compound’s pharmacological potential, such as antimicrobial or anticancer activity?
- Answer: For antimicrobial studies, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are standard. Anticancer potential is assessed via kinase inhibition assays (e.g., B-Raf binding affinity) and apoptosis induction in cancer cell lines. Structural analogs like carbamimidoyl-acetic acid ethyl ester provide mechanistic insights, where ester functional groups enhance membrane permeability and target engagement .
Q. What strategies address the metabolic instability of ethyl esters in in vivo studies?
- Answer: Deuterated analogs (e.g., ethyl beta-alanine-d4 ester) are used to track hydrolysis rates and metabolic pathways. In vitro stability assays under physiological pH/temperature, combined with mass spectrometry, identify degradation products. Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) can prolong half-life, though this requires ethical approval for animal/human trials .
Data Interpretation and Validation
Q. How should researchers validate ethyl ester quantification data when using heterogeneous sources (e.g., plant vs. synthetic derivatives)?
- Answer: Cross-validate results using orthogonal methods:
- Chromatography: Compare retention times and mass spectra against certified reference standards.
- Isotopic labeling: Use deuterated esters to distinguish endogenous vs. exogenous compounds in complex samples.
- Statistical analysis: Apply multivariate regression to account for matrix effects (e.g., lipid content in plant oils) .
Q. What experimental designs minimize bias in ethyl ester bioactivity studies?
- Answer: Use double-blinded, randomized trials with placebo controls. For in vitro work, include multiple cell lines/strains to assess specificity. Pre-register hypotheses (e.g., "this compound inhibits B-Raf kinase") to avoid post hoc data dredging. Document all parameters (e.g., solvent used, incubation time) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
